Product packaging for 3-(4-Acetoxyphenyl)-2-oxopropanal(Cat. No.:CAS No. 56071-70-6)

3-(4-Acetoxyphenyl)-2-oxopropanal

Cat. No.: B1621527
CAS No.: 56071-70-6
M. Wt: 206.19 g/mol
InChI Key: WTTNJGRXXQNHFV-UHFFFAOYSA-N
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Description

Significance of α-Ketoaldehydes as Organic Synthons

In the realm of organic synthesis, a "synthon" refers to a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. α-Ketoaldehydes are exemplary synthons due to their dual reactivity. The aldehyde group is typically more electrophilic and susceptible to nucleophilic attack than the ketone group. This difference in reactivity allows for selective transformations, making them predictable and controllable building blocks.

Their utility is prominent in the construction of heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and materials. orgsyn.orgijpsr.info The 1,2-dicarbonyl structure of α-ketoaldehydes provides a versatile platform for cyclization reactions with a variety of dinucleophiles to form five-, six-, and even seven-membered rings containing nitrogen, oxygen, and sulfur atoms. orgsyn.org Furthermore, α-ketoaldehydes are key participants in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, embodying the principles of green chemistry by maximizing atom economy and minimizing waste. rsc.orgthegoodscentscompany.com

Overview of Diverse α-Ketoaldehyde Scaffolds in Research

The versatility of α-ketoaldehydes is reflected in the diverse range of scaffolds that have been synthesized and utilized in research. These scaffolds can be broadly categorized based on the nature of the substituent attached to the carbonyl framework.

Aryl glyoxals, such as the parent compound phenylglyoxal (B86788), are among the most extensively studied α-ketoaldehydes. orgsyn.orgwikipedia.org The aromatic ring in these molecules can be substituted with various electron-donating or electron-withdrawing groups, which in turn modulates the reactivity of the dicarbonyl system. These modifications have been exploited in the synthesis of a plethora of biologically active oxygen heterocycles, including furan (B31954) and pyran derivatives. rsc.org

In recent years, the application of α-ketoaldehydes has expanded into the field of bioconjugation and medicinal chemistry. rsc.orgamazonaws.com For instance, they have been employed in peptide stapling, a strategy to constrain peptides into a specific conformation, often enhancing their biological activity and stability. orgsyn.org This is achieved by the reaction of the α-ketoaldehyde with two amino groups within the peptide chain. orgsyn.org

The following table provides a glimpse into the diversity of α-ketoaldehyde scaffolds and their applications:

Scaffold TypeExampleResearch Application
Aryl GlyoxalsPhenylglyoxalSynthesis of heterocyclic compounds, modification of arginine residues in proteins. rsc.orgwikipedia.org
Aliphatic α-KetoaldehydesMethylglyoxal (B44143)Studies related to biological processes, such as the formation of advanced glycation end-products.
Heterocyclic α-Ketoaldehydes2-ThienylglyoxalSynthesis of novel heterocyclic systems with potential pharmacological activity.

Contextualizing 3-(4-Acetoxyphenyl)-2-oxopropanal within Contemporary Chemical Research

The compound This compound falls within the class of aryl-α-ketoaldehydes. Its structure features a phenyl ring substituted with an acetoxy group at the para-position.

Table 1: Chemical Identity of this compound

IdentifierValue
CAS Number56071-70-6
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol

While specific research literature detailing the synthesis and application of this compound is not extensively available in the public domain, its chemical structure allows for informed predictions about its potential role in chemical research.

The presence of the α-ketoaldehyde functionality suggests that it can serve as a versatile synthon in the synthesis of various heterocyclic structures. The aldehyde group can react selectively with nucleophiles, and the adjacent ketone provides a second site for subsequent reactions, such as cyclization. It is conceivable that this compound could be employed in multicomponent reactions to generate complex molecular architectures in a single step.

Furthermore, the 4-acetoxyphenyl group introduces several interesting features. The acetoxy group is a protected form of a phenol (B47542). This protecting group can be readily removed under hydrolytic conditions to reveal a hydroxyl group. This latent functionality could be exploited in multi-step syntheses, allowing for further derivatization of the final products. The phenolic hydroxyl group itself is a valuable handle for introducing a wide range of other functional groups or for modulating the biological activity of a target molecule.

Given the known applications of other aryl glyoxals in medicinal chemistry, it is plausible that this compound could be investigated as an intermediate in the synthesis of novel therapeutic agents. The acetoxyphenyl moiety is found in various biologically active compounds, and its incorporation into new scaffolds derived from this α-ketoaldehyde could lead to the discovery of molecules with interesting pharmacological profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O4 B1621527 3-(4-Acetoxyphenyl)-2-oxopropanal CAS No. 56071-70-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(2,3-dioxopropyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-8(13)15-11-4-2-9(3-5-11)6-10(14)7-12/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTNJGRXXQNHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376296
Record name 3-(4-ACETOXYPHENYL)-2-OXOPROPANAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56071-70-6
Record name 4-(Acetyloxy)-α-oxobenzenepropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56071-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-ACETOXYPHENYL)-2-OXOPROPANAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 3 4 Acetoxyphenyl 2 Oxopropanal and Analogues

General Methodologies for α-Ketoaldehyde Synthesis

The preparation of α-ketoaldehydes is a significant endeavor in organic synthesis due to their utility as versatile intermediates. Several general strategies have been developed to access this important functional group.

Oxidation reactions are a cornerstone in the synthesis of α-ketoaldehydes, often involving the oxidation of a methylene (B1212753) group adjacent to a carbonyl or the oxidation of an alcohol.

One of the most prominent methods is the Riley oxidation , which utilizes selenium dioxide (SeO₂) to oxidize α-methylene groups of ketones to the corresponding 1,2-dicarbonyl compounds. wikipedia.org This reaction is a direct and effective way to introduce the second carbonyl group. The mechanism involves the enol form of the ketone attacking the electrophilic selenium dioxide, followed by a series of steps that ultimately release the α-diketone or α-ketoaldehyde product. organic-chemistry.orgmychemblog.com The reaction is typically performed in solvents like 1,4-dioxane (B91453) and can be conducted with catalytic amounts of SeO₂ in the presence of a co-oxidant. wikipedia.org

Another significant oxidation-based approach is the selective oxidation of α-hydroxy ketones. rsc.org This transformation can be efficiently achieved using copper(I) catalysts with oxygen as the oxidant, providing a wide array of α-ketoaldehydes in good yields. rsc.org Furthermore, the oxidation of 2-oxo-primary alcohol compounds, such as 2-aryl-2-oxoethanol, in the presence of platinum, iron, or their respective compounds, represents another viable route to α-ketoaldehyde compounds. rsc.org

Condensation reactions are fundamental in constructing the carbon skeleton of organic molecules. While not always directly yielding α-ketoaldehydes, they are crucial for preparing the necessary precursors.

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base to produce a β-keto ester or a β-diketone. organic-chemistry.orgchemistnotes.com A "crossed" Claisen condensation, where one ester partner lacks enolizable α-hydrogens, can be synthetically useful for creating specific β-keto esters. mychemblog.com While the direct synthesis of an α-ketoaldehyde via a Claisen condensation is not typical, this reaction is instrumental in building precursors which can then be further modified or oxidized to the desired product. For instance, a Claisen-like condensation between a ketone and an ester can form a β-diketone, a structural relative of α-ketoaldehydes. mychemblog.com

The Mannich reaction is a three-component condensation involving an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an acidic α-proton (such as a ketone). organic-chemistry.orgrsc.org The product is a β-amino-carbonyl compound known as a Mannich base. organic-chemistry.org The Mannich reaction is a powerful tool for aminoalkylation of a carbon alpha to a carbonyl group. Although it does not directly produce an α-ketoaldehyde, the resulting Mannich base can be a precursor for further transformations. The reaction proceeds through the formation of an iminium ion, which then acts as an electrophile for the enol form of the carbonyl compound.

The synthesis of complex α-ketoaldehydes often relies on the functionalization of simpler, more accessible precursors. This can involve modifying an existing backbone or introducing key functional groups at strategic points in the synthesis.

A key strategy involves the Darzens condensation (also known as the glycidic ester condensation). This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). wikipedia.org Subsequent hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid can lead to the formation of a ketone with one additional carbon atom, effectively serving as a homologation method. This is a powerful technique for constructing the carbon skeleton of a ketone precursor, which can then be oxidized to an α-ketoaldehyde.

Another important functionalization is the protection and deprotection of functional groups. For instance, in the context of 3-(4-Acetoxyphenyl)-2-oxopropanal, the phenolic hydroxyl group of a precursor like 4-hydroxyacetophenone is often acetylated to form an acetoxy group. wikipedia.org This protects the hydroxyl group from undesired reactions in subsequent synthetic steps. Common reagents for this transformation include acetic anhydride (B1165640) in the presence of a base or catalyst.

Targeted Synthesis of Aryl-Substituted 2-Oxopropanals

The synthesis of aryl-substituted 2-oxopropanals requires methods to attach the aryl group to the three-carbon propanal chain and then to establish the α-ketoaldehyde functionality.

The introduction of the aryl group is a critical step in the synthesis of compounds like this compound. A common and efficient method is the Friedel-Crafts acylation . For example, 4-hydroxyacetophenone can be synthesized by the Friedel-Crafts acetylation of phenol (B47542) with acetic acid or acetic anhydride using a catalyst like hydrogen fluoride. This directly installs the acetyl group onto the phenyl ring, which serves as a handle for further elaboration of the propanal backbone.

Once an aryl aldehyde, such as 4-acetoxybenzaldehyde (B1194636), is obtained, the remaining two carbons of the propanal backbone can be introduced through various carbon-carbon bond-forming reactions. As mentioned previously, the Darzens condensation provides a route to extend the carbon chain and form a ketone precursor. wikipedia.org The reaction of 4-acetoxybenzaldehyde with an α-haloacetate would lead to an epoxy ester, which upon hydrolysis and decarboxylation, would yield the desired 4'-acetoxyphenylacetone.

While a specific, documented synthetic route for this compound is not readily found in the surveyed literature, a plausible and chemically sound pathway can be proposed based on established reactions. The most logical approach would involve the synthesis of a key ketone precursor, 4'-acetoxyphenylacetone, followed by its oxidation.

A proposed synthetic scheme is as follows:

Acetylation of 4-hydroxyacetophenone: The commercially available 4-hydroxyacetophenone can be acetylated using acetic anhydride to yield 4-acetoxyacetophenone. This reaction is typically high-yielding. wikipedia.org

Formation of 4'-acetoxyphenylacetone: A potential route to this key intermediate is via the Darzens condensation. This would involve reacting 4-acetoxybenzaldehyde (obtainable from the oxidation of 4-acetoxy-toluene or reduction of 4-acetoxybenzoic acid) with an α-haloester like ethyl chloroacetate (B1199739) in the presence of a base such as sodium ethoxide. The resulting glycidic ester, upon saponification and subsequent decarboxylation, would yield 4'-acetoxyphenylacetone.

Riley Oxidation to this compound: The final step would be the oxidation of the α-methylene group of 4'-acetoxyphenylacetone to a carbonyl group. The Riley oxidation, using selenium dioxide (SeO₂), is the classic and most appropriate method for this transformation, which would yield the target compound, this compound. wikipedia.org

This proposed route leverages well-established and reliable chemical transformations to construct the target molecule from readily available starting materials.

Synthesis of Structurally Related α-Ketoaldehyde Analogues

The core structure of phenyl-2-oxopropanal can be chemically modified to yield a range of analogues. Key strategies involve the introduction of different functional groups to the phenyl ring, providing derivatives with unique chemical properties. The primary method for generating the α-ketoaldehyde moiety is the oxidation of a substituted acetophenone (B1666503) precursor, most commonly with selenium dioxide.

Halogenated Phenyl-2-oxopropanal Derivatives

The synthesis of halogenated phenyl-2-oxopropanal derivatives typically follows a two-step process: the acylation of a halobenzene to form a substituted acetophenone, followed by the oxidation of the acetyl group.

A common route to producing para-substituted haloacetophenones is the Friedel-Crafts acylation. For instance, 4-bromoacetophenone can be synthesized by reacting bromobenzene (B47551) with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). tcd.ietcd.ieuni-siegen.de The reaction with acetyl chloride is typically performed by warming the mixture of bromobenzene and aluminum chloride and then adding acetyl chloride dropwise. uni-siegen.de The reaction is quenched by carefully pouring the mixture over ice, followed by extraction and purification. tcd.ieuni-siegen.de

Once the haloacetophenone precursor is obtained, the α-ketoaldehyde (or phenylglyoxal) is generated via oxidation. A well-established method for this transformation is the Riley oxidation, which uses selenium dioxide (SeO₂). du.ac.ingoogle.comchemicalbook.comadichemistry.com The reaction involves heating the substituted acetophenone with selenium dioxide, often in a solvent like aqueous dioxane or ethanol. orgsyn.orgresearchgate.netzenodo.org This method is effective for converting the α-methylene group of the ketone into a carbonyl group, yielding the desired 1,2-dicarbonyl compound. du.ac.inchemicalbook.comadichemistry.com

The general synthetic scheme is as follows:

Step 1: Friedel-Crafts Acylation

Halobenzene + Acetyl Chloride/Acetic Anhydride + AlCl₃ → Haloacetophenone

Step 2: Selenium Dioxide Oxidation

Haloacetophenone + SeO₂ → 3-(Halophenyl)-2-oxopropanal

This methodology is applicable for various halogens.

Table 1: Synthesis of Halogenated Acetophenone Precursors

Starting MaterialReagentsProductKey Conditions
BromobenzeneAcetyl chloride, AlCl₃4-BromoacetophenoneWarming to 50°C, followed by stirring for several hours. uni-siegen.de
ChlorobenzeneAcetyl chloride, AlCl₃4-ChloroacetophenoneStandard Friedel-Crafts conditions.
FluorobenzeneAcetyl chloride, AlCl₃4-FluoroacetophenoneStandard Friedel-Crafts conditions.

Table 2: Oxidation to Halogenated Phenyl-2-oxopropanal Derivatives

PrecursorReagentProductKey Conditions
4-BromoacetophenoneSeO₂3-(4-Bromophenyl)-2-oxopropanalHeating in a suitable solvent like aqueous dioxane. orgsyn.org
4-ChloroacetophenoneSeO₂3-(4-Chlorophenyl)-2-oxopropanalHeating in a suitable solvent like aqueous dioxane. zenodo.org
4-FluoroacetophenoneSeO₂3-(4-Fluorophenyl)-2-oxopropanalHeating in a suitable solvent like aqueous dioxane.

Azidophenyl-2-oxopropanal Analogues

The synthesis of azidophenyl-2-oxopropanal analogues introduces a synthetically versatile azide (B81097) moiety. The general strategy involves preparing an azido-substituted acetophenone, which is then oxidized.

The synthesis typically begins with a nitroacetophenone or an aminoacetophenone. For example, 4-aminoacetophenone can be prepared via the reduction of 4-nitroacetophenone. A common method for creating the azide is through the diazotization of the corresponding aniline (B41778) derivative. 4-Aminoacetophenone can be treated with sodium nitrite (B80452) (NaNO₂) in an acidic medium to form a diazonium salt. researchgate.netresearchgate.net This intermediate is then reacted with sodium azide (NaN₃) to yield 4-azidoacetophenone. scielo.br

Following the preparation of the azidoacetophenone precursor, the α-ketoaldehyde is formed using selenium dioxide oxidation, as described in the previous section. The azide group is generally stable under the conditions of SeO₂ oxidation.

The synthetic pathway can be summarized as:

Step 1: Diazotization and Azidation

4-Aminoacetophenone + NaNO₂/HCl → Diazonium Salt Intermediate

Diazonium Salt Intermediate + NaN₃ → 4-Azidoacetophenone

Step 2: Selenium Dioxide Oxidation

4-Azidoacetophenone + SeO₂ → 3-(4-Azidophenyl)-2-oxopropanal

This route allows for the creation of ortho, meta, and para-azido analogues, depending on the starting aminoacetophenone isomer.

Table 3: Synthesis of Azidophenyl-2-oxopropanal

PrecursorReagents (Step 1)IntermediateReagent (Step 2)Final Product
4-Aminoacetophenone1. NaNO₂, HCl 2. NaN₃4-AzidoacetophenoneSeO₂3-(4-Azidophenyl)-2-oxopropanal
3-Aminoacetophenone1. NaNO₂, HCl 2. NaN₃3-AzidoacetophenoneSeO₂3-(3-Azidophenyl)-2-oxopropanal
2-Aminoacetophenone1. NaNO₂, HCl 2. NaN₃2-AzidoacetophenoneSeO₂3-(2-Azidophenyl)-2-oxopropanal

Variations in Acetoxyphenyl Substitution and Related Phenolic Analogues

Creating isomers of 3-(acetoxyphenyl)-2-oxopropanal and their corresponding phenolic (hydroxyphenyl) analogues involves the synthesis and subsequent oxidation of variously substituted hydroxyacetophenones.

A primary method for synthesizing hydroxyacetophenones is the Fries rearrangement of phenolic esters, such as phenyl acetate (B1210297). googleapis.comjocpr.comresearchgate.net This reaction is catalyzed by Lewis acids (e.g., AlCl₃) or strong protic acids (e.g., HF) and typically yields a mixture of ortho- and para-hydroxyacetophenone. googleapis.comgoogleapis.comgoogle.com The ratio of these isomers can be influenced by reaction conditions such as temperature and solvent. jocpr.com For example, lower temperatures often favor the formation of the para-isomer. googleapis.com

To obtain the acetoxyphenyl analogues, the synthesized hydroxyacetophenone is first acetylated to protect the hydroxyl group, forming an acetoxyacetophenone. This can be achieved by reacting the hydroxyacetophenone with acetic anhydride. google.com This acetoxy precursor is then oxidized using selenium dioxide to yield the desired 3-(acetoxyphenyl)-2-oxopropanal.

To obtain the phenolic (hydroxyphenyl) analogues, two main routes are possible:

Direct oxidation of a hydroxyacetophenone using selenium dioxide. The phenolic hydroxyl group is generally compatible with SeO₂ oxidation, although yields can sometimes be affected. nih.gov

Hydrolysis of the corresponding 3-(acetoxyphenyl)-2-oxopropanal. This is a standard ester hydrolysis, which can be carried out under mild acidic conditions to remove the acetyl group and reveal the phenolic hydroxyl group. copernicus.org

Table 4: Synthesis of Acetoxyphenyl and Hydroxyphenyl-2-oxopropanal Analogues

Target Product FamilyStep 1: Precursor SynthesisStep 2: Intermediate ModificationStep 3: Oxidation (SeO₂)Step 4: Deprotection (Hydrolysis)
Acetoxyphenyl Analogues Phenyl Acetate → (Fries Rearrangement) → o/p-HydroxyacetophenoneAcetylation (Acetic Anhydride) → o/p-Acetoxyacetophenoneo/p-Acetoxyacetophenone → 3-(o/p-Acetoxyphenyl)-2-oxopropanalNot Applicable
Phenolic (Hydroxyphenyl) Analogues Phenyl Acetate → (Fries Rearrangement) → o/p-HydroxyacetophenoneNot Applicableo/p-Hydroxyacetophenone → 3-(o/p-Hydroxyphenyl)-2-oxopropanalNot Applicable
Phenolic (Hydroxyphenyl) Analogues (Alternative Route) Phenyl Acetate → (Fries Rearrangement) → o/p-HydroxyacetophenoneAcetylation (Acetic Anhydride) → o/p-Acetoxyacetophenoneo/p-Acetoxyacetophenone → 3-(o/p-Acetoxyphenyl)-2-oxopropanal3-(o/p-Acetoxyphenyl)-2-oxopropanal → 3-(o/p-Hydroxyphenyl)-2-oxopropanal

Advanced Chemical Reactivity and Transformation Studies of 3 4 Acetoxyphenyl 2 Oxopropanal

Reactivity of the α-Ketoaldehyde Functional Group

The core reactivity of 3-(4-acetoxyphenyl)-2-oxopropanal is centered around its α-ketoaldehyde functional group. This arrangement, featuring an aldehyde and a ketone on adjacent carbons, creates highly electrophilic centers, making the molecule susceptible to a range of chemical transformations.

Nucleophilic Addition Reactions to the Carbonyls

The carbonyl carbons in the α-ketoaldehyde group are prime targets for nucleophilic attack due to their electron-deficient nature. openochem.orgpressbooks.pub Nucleophiles can add to either the aldehyde or the ketone, with the aldehyde generally being more reactive because it is less sterically hindered. pressbooks.pubyoutube.com

The reaction can proceed under both acidic and basic conditions. openochem.orgyoutube.com

Under basic conditions , a strong nucleophile directly attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated in a subsequent step to yield the final alcohol product. openochem.orgyoutube.com

Under acidic conditions , the carbonyl oxygen is first protonated, which makes the carbonyl carbon a much stronger electrophile. This "activation" allows even weak nucleophiles to attack the carbonyl carbon, leading to the tetrahedral intermediate. openochem.orgyoutube.com

The geometry of this attack is specific, with the nucleophile approaching the sp²-hybridized carbonyl carbon at an angle of about 107 degrees, known as the Bürgi–Dunitz angle. openochem.org

Condensation Reactions Forming Imine and Hydrazone Derivatives

The carbonyl groups readily undergo condensation reactions with primary amines and hydrazines. These reactions typically involve nucleophilic addition followed by the elimination of a water molecule to form imine (Schiff base) and hydrazone derivatives, respectively. mdpi.com

These derivatives are often more stable than the original α-ketoaldehyde and are crucial for both characterization and as intermediates for further synthesis. For instance, the reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with benzaldehydes initially forms a hemiaminal intermediate, which can then dehydrate to a stable imine. mdpi.com The stability and formation of these products can be influenced by reaction conditions such as temperature and solvent polarity. mdpi.com

Intramolecular Cyclization Pathways and Heterocycle Formation

The dual carbonyl structure of α-ketoaldehydes like this compound serves as a valuable scaffold for synthesizing a wide array of heterocyclic compounds. nih.gov These reactions often begin with a condensation reaction involving a binucleophile. For example, intramolecular cyclization of a delta-hydroxy acid can lead to the formation of a delta-lactone, a cyclic ester, through the reaction of a hydroxyl group with a carboxylic acid group within the same molecule. youtube.com Such cyclization reactions are significant in creating complex molecules, including natural products and pharmaceuticals. nih.govyoutube.com

Transformations Involving the Acetoxyphenyl Moiety

Ester Hydrolysis and Phenolic Group Manipulation

The acetyl group on the phenyl ring is an ester that can be removed through hydrolysis, typically under acidic or basic conditions, to reveal a phenolic group. researchgate.netacs.org This produces 3-(4-hydroxyphenyl)-2-oxopropanal. This deprotection step is often a key part of a larger synthetic strategy, enabling subsequent reactions on the newly freed hydroxyl group. This phenolic group can then be modified, for example, through etherification or re-esterification, to alter properties like solubility and metabolic stability. The hydrolysis of similar ester-containing compounds, such as 4-acetoxyacetophenone, is a known transformation. google.com

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring is subject to aromatic substitution reactions. wikipedia.orgbyjus.com The nature of the existing substituents on the ring dictates the course of these reactions. wikipedia.org

Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nature of the α-keto-propanal side chain can activate the ring for nucleophilic attack, especially at the ortho and para positions relative to the side chain.

These substitution reactions allow for the introduction of a wide range of functional groups onto the aromatic ring, significantly expanding the synthetic utility of this compound.

Interactive Data Tables

Table 1: Reactivity of the α-Ketoaldehyde Group

Reaction TypeReagent(s)Product TypeKey Features
Nucleophilic Addition Nucleophiles (e.g., H₂O, ROH, R-MgX)Alcohols (Hydrates, Hemiacetals)Reversible; can be acid or base-catalyzed. Aldehyde is generally more reactive than the ketone. pressbooks.pubyoutube.com
Condensation Primary Amines (R-NH₂), Hydrazines (R-NHNH₂)Imines (Schiff Bases), HydrazonesInvolves formation of a hemiaminal intermediate followed by dehydration. mdpi.com
Cyclization BinucleophilesHeterocyclesForms various ring structures depending on the reagent and conditions. nih.gov

Table 2: Transformations of the Acetoxyphenyl Moiety

Reaction TypeReagent(s)Moiety TransformationProduct Feature
Ester Hydrolysis H₃O⁺ or OH⁻Acetoxy group → Hydroxyl groupForms 3-(4-hydroxyphenyl)-2-oxopropanal. researchgate.netacs.org
Electrophilic Substitution Electrophiles (e.g., Br₂, HNO₃/H₂SO₄)C-H bond on ring → C-Electrophile bondSubstitution occurs at ortho/para positions to the acetoxy group. wikipedia.orgmasterorganicchemistry.com

Analytical Methodologies for Characterization and Detection of 3 4 Acetoxyphenyl 2 Oxopropanal

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the intricate structural details of 3-(4-Acetoxyphenyl)-2-oxopropanal. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon skeleton and defining the local electronic environment of each proton within the this compound molecule. Both ¹H NMR and ¹³C NMR are utilized to gain a complete structural picture.

¹H NMR: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring atoms. Key signals include those for the aromatic protons on the phenyl ring, the aldehydic proton, the methylene (B1212753) protons, and the methyl protons of the acetate (B1210297) group. The chemical shifts (δ) and coupling constants (J) of these protons are indicative of their specific chemical environments. For instance, the aromatic protons typically appear as doublets in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Signals corresponding to the carbonyl carbons of the ketone, aldehyde, and ester groups are typically observed at the downfield end of the spectrum. The aromatic carbons also give rise to distinct signals in the downfield region. The aliphatic carbons of the methylene and methyl groups appear at the upfield end of the spectrum. The chemical shifts in the ¹³C NMR spectrum provide valuable information about the hybridization and electronic environment of each carbon atom. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.4121.0 - 130.5
Aldehydic CH9.5 - 10.1~190.0
Methylene CH₂~3.8~45.0
Acetate CH₃~2.3~21.0
Ketone C=O-~195.0
Ester C=O-~169.0
Aromatic C-O-~150.0

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of different chemical bonds.

Key characteristic absorption bands for this compound include:

C=O Stretching (Ketone and Aldehyde): Strong absorption bands are expected in the region of 1680-1740 cm⁻¹, characteristic of the carbonyl groups. The ketone and aldehyde carbonyl stretching vibrations may appear as distinct or overlapping peaks.

C=O Stretching (Ester): A strong absorption band is anticipated around 1760-1770 cm⁻¹, which is typical for the carbonyl group of the acetate ester.

C-H Stretching (Aromatic and Aliphatic): Absorption bands for aromatic C-H stretching are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹.

C-O Stretching (Ester): The C-O stretching vibrations of the ester group will produce strong bands in the 1000-1300 cm⁻¹ region. rsc.org

Aromatic C=C Bending: Characteristic peaks for the benzene ring are also expected in the fingerprint region of the spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and investigating the fragmentation pattern of this compound. chemicalbook.comalfa-chemistry.com This information is vital for confirming the molecular formula and gaining insights into the molecule's structure. epa.gov

In a typical electron ionization (EI) mass spectrum, the molecule is ionized, leading to the formation of a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound, which for this compound is 206.19 g/mol . chemicalbook.com

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule and can be used to deduce its structure. Common fragmentation pathways for this compound would likely involve the loss of the acetyl group (CH₃CO), the formyl group (CHO), and cleavage of the bond between the phenyl ring and the propanal chain.

Chromatographic Separation Methods

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or for its quantification in various samples. These methods exploit differences in the partitioning behavior of compounds between a stationary phase and a mobile phase.

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds like this compound. alfa-chemistry.com In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the gas phase and the stationary phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification.

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly higher resolution and peak capacity compared to conventional GC. chemicalbook.com This technique employs two columns with different stationary phases connected in series. The effluent from the first column is trapped and then rapidly re-injected into the second column. This allows for the separation of complex mixtures that cannot be resolved by a single column, providing a more detailed chemical fingerprint.

Liquid Chromatography (LC) Techniques

Liquid chromatography (LC) is a versatile separation technique that is well-suited for a wide range of compounds, including those that are not volatile or are thermally labile. mdpi.comnih.gov In LC, the sample is dissolved in a liquid mobile phase and passed through a column containing a solid stationary phase.

High-Performance Liquid Chromatography (HPLC): This is a widely used LC technique that employs high pressure to force the mobile phase through a column packed with small particles, resulting in high-resolution separations. For the analysis of this compound, reversed-phase HPLC would be a common choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The retention of the compound is influenced by its polarity, with more polar compounds eluting earlier.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that utilizes columns with even smaller particles (sub-2 µm). This results in faster separations, higher resolution, and improved sensitivity compared to traditional HPLC. mdpi.com

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis

The analysis of this compound, especially within intricate mixtures like bio-oil from lignin (B12514952) pyrolysis, necessitates the use of hyphenated analytical techniques. These methods combine the separation power of chromatography with the identification capabilities of mass spectrometry, providing the specificity required to resolve and detect individual components in a complex sample.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the analysis of volatile and semi-volatile compounds produced during biomass pyrolysis. scielo.br For a compound like this compound, a Py-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry) approach is particularly relevant. In this setup, a sample of lignocellulosic material is pyrolyzed, and the resulting volatile products are directly introduced into the GC-MS system. researchgate.netsemanticscholar.org The GC column separates the components based on their boiling points and interactions with the stationary phase, after which the mass spectrometer fragments the eluted molecules and records their mass-to-charge ratio, allowing for structural identification. scielo.brnih.gov The identification of acetylated lignin derivatives, such as sinapyl and coniferyl acetates, in non-wood fibers by Py-GC/MS confirms that acetylated phenolic compounds can be detected intact, supporting the viability of this method for identifying this compound. researchgate.netsemanticscholar.orgcore.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive compounds that are not suitable for GC analysis, LC-MS is the preferred method. energy.gov Bio-oils contain a wide range of polar, high-molecular-weight compounds derived from lignin. mdpi.comnih.gov LC-MS, particularly with techniques like Ultra-High-Performance Liquid Chromatography (UHPLC), allows for the separation of these complex mixtures at lower temperatures. energy.gov The separated analytes are then ionized, commonly using Electrospray Ionization (ESI), and detected by a mass spectrometer. This approach is well-suited for analyzing phenolic and oxygenated compounds in lignin hydrolysates and other bio-oil fractions. energy.govrsc.org The development of high-throughput LC-MS methods has been instrumental in quantifying products from lignin depolymerization. energy.gov

A summary of typical instrumental parameters for these techniques is presented below.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Separation Column Capillary column (e.g., HP-1701, Stabilwax-DA) rsc.orgbibliotekanauki.plC18 or similar reversed-phase column energy.gov
Carrier/Mobile Phase Inert gas (e.g., Helium) bibliotekanauki.plGradient mixture (e.g., Methanol/Water, Acetonitrile/Water) energy.gov
Ionization Source Electron Ionization (EI)Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) purdue.edu
Detector Quadrupole, Time-of-Flight (TOF), Ion TrapQuadrupole, TOF, Orbitrap energy.gov
Typical Application Analysis of volatile and semi-volatile compounds in bio-oil. scielo.brAnalysis of polar, non-volatile, or thermally labile compounds in lignin hydrolysates. energy.gov

Derivatization Strategies for Enhanced Analytical Detection

To overcome challenges such as low concentration, poor chromatographic behavior, or low ionization efficiency, derivatization is a key strategy in the analytical workflow. This involves chemically modifying the target analyte, this compound, to a new compound with improved analytical properties.

Formation of Oximes and Hydrazones

The structure of this compound features both an aldehyde and a ketone (an α-keto-aldehyde), making it an ideal candidate for derivatization reactions targeting carbonyl groups.

Oxime Formation: The reaction of the compound with hydroxylamine (B1172632) hydrochloride results in the formation of an oxime derivative. This reaction converts the carbonyl groups into C=N-OH functionalities. Oximation increases the volatility and thermal stability of the analyte, which is particularly beneficial for GC-MS analysis.

Hydrazone Formation: Reaction with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine, Girard's reagents) forms a corresponding hydrazone. ukm.my This process is highly effective for "tagging" carbonyl compounds. The resulting derivatives often exhibit enhanced ionization efficiency for LC-MS with ESI, and the introduced tag can be designed to carry a permanent charge or a specific isotopic signature to facilitate detection and quantification. ukm.my

The derivatization reactions for the carbonyl groups in this compound are summarized in the table below.

Derivatization ReactionReagentFunctional Group TargetedResulting DerivativeAnalytical Advantage
Oximation Hydroxylamine (NH₂OH)Aldehyde, KetoneOximeIncreased volatility and stability for GC-MS.
Hydrazone Formation Hydrazine (N₂H₄) or derivativeAldehyde, KetoneHydrazoneEnhanced detection and ionization in LC-MS; potential for UV detection. ukm.my

Application in Complex Matrix Analysis (e.g., Biomass Pyrolysis Products)

The analysis of bio-oil derived from biomass pyrolysis presents a significant analytical challenge due to its inherent complexity, containing hundreds of different organic compounds. researchgate.net These include phenols, furans, organic acids, alcohols, esters, ketones, and aldehydes. ukm.my

In this context, derivatization is not just advantageous but often necessary for the selective and sensitive detection of specific target compounds like this compound. Chemoselective derivatization has been successfully applied to characterize functional groups within complex bio-oils. rsc.org For instance, the derivatization of carbonyl groups allows them to be distinguished from the vast number of other oxygenated species, such as alcohols and carboxylic acids, that are also present. rsc.org

The strategy involves treating the entire bio-oil sample with a carbonyl-specific reagent. The derivatized products can then be selectively detected using GC-MS or LC-MS, often in selected ion monitoring (SIM) mode for enhanced sensitivity, or identified through the characteristic mass shift in high-resolution mass spectrometry. scielo.brrsc.org This approach effectively pulls the signal for carbonyl-containing compounds, including this compound, out from the complex chemical background, enabling their reliable identification and characterization.

Biochemical Pathways and Enzymatic Transformations Involving α Ketoaldehydes

Metabolic Roles of α-Ketoaldehydes in Biological Systems

Alpha-ketoaldehydes are involved in several key biological processes, from the breakdown of amino acids to their interaction with sugar metabolism. nih.gov Their high reactivity allows them to participate in a variety of cellular reactions, some of which are integral to normal metabolism, while others can lead to cellular damage if not properly controlled.

Participation in Amino Acid Catabolism (e.g., Strecker Degradation)

A significant metabolic pathway involving α-ketoaldehydes is the Strecker degradation of α-amino acids. This reaction, which contributes to the flavor profile of many foods, involves the conversion of an α-amino acid into an aldehyde with one fewer carbon atom. wikipedia.orgfuturelearn.com The reaction is initiated by an α-dicarbonyl compound, such as an α-ketoaldehyde, which reacts with the amino acid to form a Schiff base. Subsequent decarboxylation and hydrolysis yield the Strecker aldehyde, carbon dioxide, and an aminocarbonyl compound. agriculturejournals.cz

The general mechanism of the Strecker degradation is as follows:

Formation of an imine between the α-ketoaldehyde and the α-amino acid. nih.gov

Rearrangement and decarboxylation to form a new imine. nih.gov

Hydrolysis of the new imine to yield the Strecker aldehyde and an amino acid derived from the original α-ketoaldehyde. nih.gov

For instance, α-keto acids can facilitate the conversion of phenylalanine to phenylacetaldehyde. nih.gov Glyoxylic acid, an α-keto acid, has been shown to be particularly effective in this transformation. nih.gov Furthermore, α-keto acids themselves can be generated from the degradation of amino acids, creating a cycle where the products of one degradation reaction can initiate another. nih.gov This highlights the role of α-ketoaldehydes as important intermediates in the complex network of amino acid catabolism. nih.gov

The degradation of amino acids like aspartic acid and glutamic acid can proceed through their corresponding α-keto acids to form unstable Strecker aldehydes, which then undergo decarboxylation. agriculturejournals.cz Aspartic acid, for example, can be converted to 3-oxopropionic acid (malonic semialdehyde) via the Strecker degradation pathway. agriculturejournals.cz

Interactions within Glucose Metabolism Pathways (e.g., Alpha-Ketoaldehyde Pathway)

Alpha-ketoaldehydes also have notable interactions with glucose metabolism. While not a primary pathway for glucose breakdown, the formation and detoxification of α-ketoaldehydes are relevant to conditions of high glucose levels, such as diabetes. nih.gov Methylglyoxal (B44143), a prominent α-ketoaldehyde, can be formed as a byproduct of glycolysis. Its accumulation can lead to the formation of advanced glycation end products (AGEs), which are implicated in the complications of diabetes.

The detoxification of α-ketoaldehydes is crucial for cellular health. The glyoxalase system, a set of enzymes found in the cytosol of all mammalian cells, provides the primary defense against methylglyoxal and other reactive α-ketoaldehydes. This system converts them into the less reactive D-lactate.

Enzymatic Biotransformations of α-Ketoaldehydes

The high reactivity of α-ketoaldehydes necessitates efficient enzymatic systems for their detoxification and metabolism. tandfonline.com Several enzyme superfamilies are involved in these processes, primarily through oxidation and reduction reactions.

Aldehyde Dehydrogenase (ALDH) and Aldo-Keto Reductase (AKR) Mediated Processes

Aldehyde dehydrogenases (ALDHs) and aldo-keto reductases (AKRs) are two major enzyme superfamilies responsible for the metabolism of a wide range of aldehydes, including α-ketoaldehydes. qub.ac.ukmdpi.comresearchgate.net

Aldehyde Dehydrogenases (ALDHs) catalyze the irreversible oxidation of aldehydes to their corresponding carboxylic acids, using NAD⁺ or NADP⁺ as a cofactor. nih.govwikipedia.org Several ALDH isozymes have broad substrate specificities and can act on various aliphatic and aromatic aldehydes. nih.gov For instance, ALDH1A1 and ALDH3A1 are known to oxidize a variety of odorant aldehydes. nih.gov The liver has a high concentration of aldehyde oxidase, which is crucial for the metabolism of numerous drugs and xenobiotics. wikipedia.org

Aldo-Keto Reductases (AKRs) are a large group of NADPH-dependent oxidoreductases that primarily catalyze the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. nih.gov AKRs play a significant role in the detoxification of carbonyl compounds. nih.gov For example, AKR1B10 can reduce a variety of aldehydes, contributing to cellular protection against aldehydic damage. nih.gov The AKR superfamily is characterized by a (β/α)8 barrel structural motif and a preference for NADPH as a cofactor. nih.gov

The interplay between ALDHs and AKRs is critical for maintaining low cellular concentrations of reactive aldehydes. qub.ac.ukmdpi.com While ALDHs detoxify aldehydes through oxidation, AKRs do so through reduction, providing a comprehensive defense system.

α-Keto Acid Decarboxylases in Aldehyde Formation

While the previous section focused on the detoxification of aldehydes, it is also important to consider the enzymatic pathways that can lead to their formation. α-Keto acid decarboxylases are a class of enzymes that catalyze the non-oxidative decarboxylation of α-keto acids to produce aldehydes. nih.govoup.com These enzymes are found in various organisms, including bacteria, yeasts, and plants. oup.com

For example, α-ketoisovalerate decarboxylase from Lactococcus lactis is responsible for the decarboxylation of α-keto acids derived from the transamination of amino acids. nih.govoup.com This enzyme, which is dependent on thiamin diphosphate (B83284) (ThDP), can convert α-ketoisovalerate, an intermediate in valine and leucine (B10760876) metabolism, into the corresponding aldehyde. nih.gov In Saccharomyces cerevisiae, several α-keto acid decarboxylases have been identified, including phenylpyruvate decarboxylase, which converts phenylpyruvic acid to phenylacetaldehyde. oup.com

These enzymes play a role in the biosynthesis of flavor compounds and can also be involved in the production of fusel alcohols in fermentation processes. The enzymatic decarboxylation of α-keto acids is often facilitated by the cofactor thiamine (B1217682) pyrophosphate (TPP), which acts as a nucleophile. nih.gov

Oxidoreductases and Monoamine Oxidases Involved in Aldehyde Production

Other oxidoreductases also contribute to the cellular pool of aldehydes. nih.gov Alcohol dehydrogenases (ADHs) and alcohol oxidases (AOXs) can catalyze the oxidation of alcohols to aldehydes. chemrxiv.org ADHs typically use NAD⁺ or NADP⁺ as cofactors, while AOXs use molecular oxygen and produce hydrogen peroxide as a byproduct. chemrxiv.org

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes that catalyze the oxidative deamination of primary amines to their corresponding aldehydes. nih.govwikipedia.org MAO-A and MAO-B are well-characterized isoforms in mammals and play crucial roles in the metabolism of neurotransmitters like serotonin (B10506) and dopamine, as well as dietary amines. wikipedia.org The reaction involves the oxidation of the amine to an imine, which is then hydrolyzed to the aldehyde and ammonia. wikipedia.org

The diverse enzymatic pathways leading to both the formation and breakdown of aldehydes highlight the central role of these reactive molecules in cellular metabolism. The balance between these pathways is essential for maintaining cellular homeostasis.

Formation of α-Ketoaldehydes from Natural Biomass Degradation

The decomposition of natural biomass, particularly the complex plant polymers lignin (B12514952) and hemicellulose, serves as a significant source of various chemical compounds, including α-ketoaldehydes. These processes can occur through both enzymatic and chemical routes, often mediated by microorganisms.

Products of Lignin and Hemicellulose Depolymerization

Lignin and hemicellulose are major components of lignocellulosic biomass, and their breakdown yields a diverse array of smaller molecules. The depolymerization of these complex structures is a key step in the carbon cycle and has been harnessed for producing valuable chemicals.

Lignin, a complex aromatic polymer, is primarily composed of phenylpropane units. Its degradation, particularly through oxidative processes, leads to the formation of various aromatic aldehydes. mdpi.com The most common of these are vanillin (B372448) and syringaldehyde, which are derived from the guaiacyl (G) and syringyl (S) units of lignin, respectively. nih.govmdpi.com The cleavage of the abundant β-O-4 ether linkages within the lignin structure is a critical step in releasing these monomeric aromatic compounds. nih.govrsc.org Oxidation of the C3 alkyl side chains in lignin can also generate simpler α-ketoaldehydes such as glyoxal (B1671930) and methylglyoxal. nih.gov

Hemicellulose is a heteropolysaccharide composed of various sugars, including pentoses (like xylose and arabinose) and hexoses. microbenotes.com Its degradation, often through acid or thermal hydrolysis, can lead to the formation of aldehydes. researchgate.netresearchgate.net A notable product from the degradation of pentoses is furfural. The complex structure of hemicellulose means its breakdown releases a variety of sugars that can be further transformed into other chemical entities. microbenotes.com

Recent strategies in biomass processing have utilized aldehydes, such as formaldehyde (B43269) and acetaldehyde, to aid in the fractionation of lignocellulose. This "aldehyde-stabilization" approach can facilitate the depolymerization of lignin into monomers with high yields while converting hemicellulose into stable derivatives. nih.gov

Table 1: Key Aldehyde Products from Lignin and Hemicellulose Degradation

PolymerDegradation ProductChemical Class
LigninVanillinAromatic Aldehyde
LigninSyringaldehydeAromatic Aldehyde
LigninGlyoxalα-Ketoaldehyde
LigninMethylglyoxalα-Ketoaldehyde
HemicelluloseFurfuralHeterocyclic Aldehyde

Microbial Transformations Leading to Aldehyde Generation

Microorganisms play a crucial role in the degradation of biomass and the subsequent generation of aldehydes. Various bacteria and fungi have evolved sophisticated enzymatic systems to break down the recalcitrant structures of lignin and hemicellulose. nih.govmdpi.com

The microbial degradation of lignin is primarily an oxidative process. mdpi.com Fungi, particularly white-rot fungi, are highly efficient lignin degraders. nih.gov However, several bacterial species, including those from the genera Pseudomonas, Rhodococcus, and Streptomyces, are also known to break down lignin and its derivatives. mdpi.com These microorganisms secrete a suite of extracellular enzymes, including lignin peroxidases, manganese peroxidases, and laccases, which catalyze the initial depolymerization of the lignin polymer. nih.govmicrobenotes.com This enzymatic attack cleaves the polymer into smaller, soluble aromatic compounds, including phenolic aldehydes like vanillin. nih.gov These aldehydes can then be taken up by the microbial cells and funneled into central metabolic pathways. rsc.org Some bacteria possess specific enzymes, such as benzaldehyde (B42025) lyase produced by Pseudomonas, which can cleave linkages in lignin-derived compounds. microbenotes.com

The enzymatic degradation of hemicellulose is carried out by a group of enzymes collectively known as hemicellulases. microbenotes.com This process breaks down the complex polysaccharide into its constituent monomeric sugars. These sugars can then be fermented or otherwise metabolized by microorganisms. While direct microbial conversion of hemicellulose to aldehydes is less direct than from lignin, the sugar monomers produced are key intermediates that can be subsequently transformed into a variety of chemicals, including aldehydes, through engineered metabolic pathways.

Table 2: Microorganisms and Enzymes in Aldehyde-Generating Biomass Degradation

Organism TypeExample GeneraKey EnzymesBiomass TargetResulting Products
FungiWhite-rot fungiLignin Peroxidase, Manganese Peroxidase, LaccaseLigninAromatic Aldehydes (e.g., Vanillin, Syringaldehyde)
BacteriaPseudomonas, Streptomyces, RhodococcusPeroxidases, Laccases, Benzaldehyde LyaseLigninAromatic Aldehydes, various aromatic compounds
Various MicrobesVariousHemicellulasesHemicelluloseMonomeric sugars (precursors for further conversion)

Structure Activity Relationship Sar Investigations of 3 4 Acetoxyphenyl 2 Oxopropanal Derivatives

Design Principles for Modulating Biological Interactions

The design of biologically active 3-(4-Acetoxyphenyl)-2-oxopropanal derivatives is guided by several key principles aimed at optimizing their interactions with bacterial targets. The core structure, an aryl-substituted 2-oxopropanal, presents multiple points for modification to fine-tune its physicochemical and pharmacological properties.

A primary consideration is the modulation of the electronic properties of the aromatic ring. The nature and position of substituents on the phenyl group can significantly influence the molecule's electron density distribution, which in turn affects its ability to participate in crucial interactions with biological macromolecules, such as enzymes or receptors.

Lipophilicity is another critical parameter. The ability of a compound to traverse the bacterial cell envelope, which can be a complex barrier, is often dependent on its lipophilic character. Modifications to the core structure, such as the introduction of halogen atoms or alterations to the phenolic group, can systematically vary the molecule's lipophilicity, thereby influencing its bioavailability at the target site.

Furthermore, the 2-oxopropanal moiety is a key pharmacophoric feature. This α-ketoaldehyde group is known for its reactivity and potential to interact with nucleophilic residues in proteins, suggesting a possible mechanism of action involving enzyme inhibition. Modifications to this part of the molecule, such as the formation of oximes, can alter its reactivity and selectivity, potentially leading to derivatives with improved therapeutic indices.

SAR of Aryl-Substituted 2-Oxopropanal Derivatives

Systematic investigations into the SAR of aryl-substituted 2-oxopropanal derivatives have provided valuable insights into the structural requirements for antibacterial activity. By synthesizing and evaluating a series of analogs with varied substituents on the phenyl ring and modifications of the 2-oxopropanal side chain, researchers have begun to map the chemical space for optimal biological effect.

Impact of Halogenation on In Vitro Antibacterial Activity

Studies on a series of 3-(4-halophenyl)-3-oxopropanal derivatives have demonstrated that the introduction of a halogen atom at the para-position of the phenyl ring can significantly impact antibacterial potency. The nature of the halogen atom (Fluorine, Chlorine, Bromine, or Iodine) influences the electronic and steric properties of the molecule, which in turn affects its interaction with bacterial targets.

Research has shown that these halogenated derivatives exhibit varying degrees of in vitro activity against both Gram-positive and Gram-negative bacteria. For instance, in a study evaluating a series of 3-(4-halophenyl)-3-oxopropanal derivatives, moderate antibacterial activities were observed against Staphylococcus aureus, a Gram-positive bacterium, with some compounds showing minimal inhibitory concentrations (MIC) below 16 µg/mL. nih.gov The specific halogen atom and further modifications to the oxopropanal moiety were found to be critical for this activity.

CompoundRTest OrganismMIC (µg/mL)
3-(4-Fluorophenyl)-2-oxopropanalFStaphylococcus aureus>128
3-(4-Chlorophenyl)-2-oxopropanalClStaphylococcus aureus64
3-(4-Bromophenyl)-2-oxopropanalBrStaphylococcus aureus32
3-(4-Iodophenyl)-2-oxopropanalIStaphylococcus aureus16
3-(4-Fluorophenyl)-2-oxopropanalFEscherichia coli>128
3-(4-Chlorophenyl)-2-oxopropanalClEscherichia coli>128
3-(4-Bromophenyl)-2-oxopropanalBrEscherichia coli128
3-(4-Iodophenyl)-2-oxopropanalIEscherichia coli64

Data sourced from a study on 3-(4-halophenyl)-3-oxopropanal derivatives.

The data suggests that for this particular series of compounds, increasing the size and polarizability of the halogen from fluorine to iodine correlates with an increase in antibacterial activity against Staphylococcus aureus. This trend may be attributed to enhanced binding interactions at the target site or improved membrane permeability. The activity against Escherichia coli, a Gram-negative bacterium with a more complex outer membrane, was generally lower, highlighting the challenge of achieving broad-spectrum activity with this scaffold.

Influence of Phenolic Modifications (e.g., Acetoxy versus Hydroxy) on Molecular Recognition

The substitution at the para-position of the phenyl ring with an oxygen-containing functional group, such as a hydroxyl (-OH) or an acetoxy (-OCOCH₃) group, plays a significant role in molecular recognition and biological activity. The hydroxyl group, being a hydrogen bond donor and acceptor, can participate in specific interactions with protein residues, potentially anchoring the molecule in a binding pocket.

The conversion of a phenolic hydroxyl group to an acetoxy group, as in this compound, alters these properties. The acetoxy group is bulkier and removes the hydrogen bond donating capability of the phenol (B47542). This modification can have several consequences:

Lipophilicity: The acetoxy group generally increases the lipophilicity of the molecule compared to the hydroxyl group. This could enhance its ability to cross bacterial membranes.

Pro-drug Potential: The acetoxy group can act as a pro-drug moiety. In vivo, esterases can hydrolyze the ester bond, releasing the active phenolic compound (3-(4-hydroxyphenyl)-2-oxopropanal) at the site of action. This strategy can be used to improve the pharmacokinetic properties of a drug.

Steric Hindrance: The bulkier acetoxy group might introduce steric hindrance, which could either be detrimental or beneficial for binding, depending on the topology of the target site.

Correlations between Structural Features and Specific Biochemical Pathways

The antibacterial activity of aryl-substituted 2-oxopropanals is likely linked to their ability to interfere with essential biochemical pathways in bacteria. The α-ketoaldehyde functional group is a reactive electrophilic species that can readily form covalent adducts with nucleophilic groups found in biomolecules, such as the thiol groups of cysteine residues and the amino groups of lysine (B10760008) residues in proteins.

One of the primary suspected targets for α-ketoaldehydes in bacteria is the glyoxalase system . nih.govnih.gov This enzymatic system, comprising glyoxalase I and glyoxalase II, is a crucial detoxification pathway that converts endogenous and exogenous α-ketoaldehydes into less toxic α-hydroxy acids. Inhibition of the glyoxalase system would lead to an accumulation of toxic aldehydes, causing cellular damage and ultimately leading to bacterial cell death. The structural features of the aryl-substituted 2-oxopropanals, including the nature of the substituent on the phenyl ring, would influence their affinity and reactivity towards the active site of glyoxalase I.

Computational Chemistry and Molecular Modeling of 3 4 Acetoxyphenyl 2 Oxopropanal

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

There are currently no published studies that have utilized quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate the electronic structure and reactivity of 3-(4-Acetoxyphenyl)-2-oxopropanal. Such studies would be invaluable for predicting the molecule's reactivity, stability, and spectroscopic properties. For related, but distinct, compounds, DFT has been used to determine parameters like HOMO-LUMO energy gaps, which provide insights into chemical reactivity and electronic transitions. However, without specific calculations for this compound, these properties remain speculative.

Conformational Analysis and Molecular Dynamics Simulations

Similarly, the conformational landscape and dynamic behavior of this compound have not been explored through conformational analysis or molecular dynamics (MD) simulations. These computational techniques are essential for understanding how the molecule behaves over time, its flexibility, and the accessible shapes it can adopt. This information is critical for predicting how it might interact with biological systems. While MD simulations have been performed on other molecules containing phenyl and propanal moieties, the specific arrangement and substituents in this compound necessitate a dedicated study.

Molecular Docking Studies for Ligand-Receptor Interactions (e.g., Enzymes)

No molecular docking studies investigating the potential interactions of this compound with enzymes or other biological receptors have been reported. Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The absence of such research means that the potential of this compound to act as a ligand for any specific biological target is unknown. Docking studies on analogous compounds with acetophenone (B1666503) or phenylglyoxal (B86788) structures have been conducted against various enzymes, but these findings cannot be directly extrapolated to this compound due to differences in their chemical structures.

Future Research Directions for 3 4 Acetoxyphenyl 2 Oxopropanal

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of greener and more efficient methods for synthesizing 3-(4-Acetoxyphenyl)-2-oxopropanal is a primary focus of future research. Current synthetic routes often rely on traditional chemical methods that may involve harsh conditions or generate significant waste. The development of novel, sustainable methodologies is crucial for both economic and environmental reasons.

Biocatalysis, in particular, presents a promising avenue for the synthesis of α-keto aldehydes. nih.gov Enzymes such as α-dioxygenases (α-DOX), pyruvate (B1213749) decarboxylase (PDC), and α-ketoisovalerate decarboxylase (KID) are known to be involved in aldehyde synthesis. nih.gov For instance, α-DOX, a heme-containing enzyme, catalyzes the oxidation of fatty acids to produce fatty aldehydes. nih.gov The exploration of these and other enzymes, like aldolases, for their ability to catalyze the formation of this compound from readily available precursors could lead to highly selective and environmentally benign synthetic processes. thieme-connect.comresearchgate.net The use of whole-cell biocatalysts overexpressing specific lyases has already shown high productivity for other α-hydroxy ketones. acs.org

In-depth Mechanistic Studies of Chemical and Enzymatic Transformations

A thorough understanding of the reaction mechanisms governing the formation and transformation of this compound is fundamental to optimizing its synthesis and exploring its reactivity. Future research will likely focus on detailed kinetic and mechanistic studies of both existing and newly developed synthetic routes.

For enzymatic transformations, this includes elucidating the substrate specificity and catalytic mechanism of enzymes like aldolases. researchgate.net Understanding how the electronic characteristics of aldehyde substrates influence the products formed by enzymes such as trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) is crucial for predicting and controlling reaction outcomes. researchgate.net Computational modeling and spectroscopic techniques can be employed to map the reaction coordinates and identify key intermediates and transition states in the enzymatic catalytic cycle.

Integration of Advanced Analytical Techniques for Real-time Monitoring

The ability to monitor chemical reactions in real-time is a cornerstone of modern process development and quality control. Future research will focus on integrating advanced analytical techniques for the real-time analysis of this compound synthesis.

Process Analytical Technology (PAT) offers a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. mt.com The implementation of in-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide continuous data on reactant consumption and product formation. mt.com This real-time information allows for precise control over reaction parameters, leading to improved yield, purity, and process safety. mt.com

For the analysis of aldehydes and ketones in various matrices, derivatization techniques followed by chromatographic separation are often employed. sigmaaldrich.com The use of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) as a derivatizing agent for gas chromatography (GC) analysis is a well-established method. sigmaaldrich.com Future research may explore the development of novel derivatization reagents or direct-injection mass spectrometry techniques for faster and more sensitive analysis. The use of stable isotope-labeled internal standards in mass spectrometry offers a robust method for accurate quantification. google.com

Exploration of Interdisciplinary Applications in Chemical Biology and Materials Science

The unique chemical structure of this compound, featuring both a reactive α-keto aldehyde group and an acetoxy-functionalized aromatic ring, makes it an intriguing candidate for applications beyond traditional organic synthesis. Future research is expected to explore its potential in the interdisciplinary fields of chemical biology and materials science.

In chemical biology, the α-keto aldehyde moiety can potentially be used as a reactive handle for bioconjugation reactions. This could involve the selective labeling of proteins or other biomolecules for imaging or diagnostic purposes. The development of bioorthogonal reactions involving α-keto aldehydes would be a significant area of investigation.

Q & A

Basic: What synthetic methodologies are recommended for 3-(4-Acetoxyphenyl)-2-oxopropanal, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves acylation of a phenolic intermediate. For example, reacting 4-hydroxyphenylpropanoate derivatives with acetyl chloride under anhydrous conditions can introduce the acetoxy group. Key parameters include:

  • Temperature : 0–5°C to minimize side reactions.
  • Catalyst : Pyridine or DMAP to enhance acylation efficiency.
  • Solvent : Dichloromethane or THF for optimal solubility .
    Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification. Yield improvements (>70%) are achievable by optimizing stoichiometry and reaction time.

Advanced: How can contradictions in reaction kinetics between this compound and other α-dicarbonyl compounds be resolved?

Answer:
Contradictions arise due to differing electronic environments (e.g., acetoxy vs. hydroxyl groups). To resolve these:

  • Use multiresponse kinetic modeling (as applied to 2-oxopropanal in protein cross-linking studies) to deconvolute competing pathways .
  • Compare rate constants under controlled pH (4–9) and temperature (25–60°C) to isolate electronic/steric effects.
  • Validate with DFT calculations to map transition states .

Basic: What spectroscopic techniques are optimal for structural characterization of this compound?

Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 2.3 (acetoxy CH₃), δ 7.2–7.6 (aromatic protons), δ 9.8 (aldehyde proton).
    • ¹³C NMR : Carbonyl signals at δ 190–210 (ketone and aldehyde).
  • IR : Strong bands at 1720 cm⁻¹ (C=O stretch, acetoxy/ketone) and 2820 cm⁻¹ (aldehyde C-H).
  • MS : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How does the acetoxy group influence reactivity under varying pH and temperature?

Answer:
The electron-withdrawing acetoxy group stabilizes the ketone via resonance, reducing nucleophilic attack rates. Methodological approaches:

  • Conduct pH-dependent kinetic studies (e.g., hydrolysis rates at pH 3 vs. 8).
  • Compare activation energies (Arrhenius plots) for acetoxy vs. hydroxyl analogs .
  • Use X-ray crystallography to analyze bond lengths and electron density .

Basic: What stability considerations are critical for storing this compound?

Answer:

  • Storage : Protect from light at –20°C in amber vials under inert gas (N₂/Ar).
  • Degradation Monitoring :
    • HPLC : Track aldehyde oxidation to carboxylic acid derivatives.
    • GC-MS : Identify volatile byproducts (e.g., acetic acid) .
  • Stabilizers : Add antioxidants (e.g., BHT) to slow autoxidation .

Advanced: Can in silico models predict bioactivity against enzymatic targets?

Answer:
Yes. Strategies include:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase (COX-2).
  • QSAR Models : Correlate substituent effects (Hammett σ values) with IC₅₀ data from analogs .
  • ADMET Prediction : SwissADME to assess pharmacokinetics and toxicity risks .

Basic: What in vitro assays are used to evaluate biological activity?

Answer:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Anticancer : MTT assay on HeLa or MCF-7 cells (IC₅₀ determination).
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or kinases .

Advanced: What challenges arise in scaling synthesis while preserving stereochemical integrity?

Answer:

  • Racemization Risk : Optimize reaction time/temperature to avoid ketone-enol tautomerism.
  • Catalyst Choice : Use chiral catalysts (e.g., L-proline) for asymmetric synthesis.
  • Process Analytics : In-line FTIR to monitor intermediate stereochemistry .

Basic: How does the phenyl ring’s electronic environment affect nucleophilic addition?

Answer:

  • Hammett Analysis : The acetoxy group (σ ≈ 0.3) reduces ring electron density, slowing addition.
  • Competitive Experiments : Compare reaction rates with electron-rich (e.g., methoxy) vs. electron-poor analogs.
  • Computational Tools : Gaussian simulations to map frontier molecular orbitals .

Advanced: How do cross-linking mechanisms compare with structural analogs like malondialdehyde?

Answer:

  • Mechanism : this compound forms Schiff bases with lysine residues, unlike malondialdehyde’s dihydropyridine cross-links.
  • Validation : SDS-PAGE/Western blot to detect protein oligomers.
  • Kinetic Profiling : Stopped-flow spectroscopy to compare cross-linking rates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(4-Acetoxyphenyl)-2-oxopropanal
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3-(4-Acetoxyphenyl)-2-oxopropanal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.